molecular formula C19H17FN4O3S B11589642 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide

Cat. No.: B11589642
M. Wt: 400.4 g/mol
InChI Key: LVRXGBMYCVRSEX-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a complex organic compound that features a pyrimidine ring, a sulfonamide group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Fluorobenzamide: The final step involves coupling the sulfonamide-pyrimidine intermediate with 2-fluorobenzoyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The fluorobenzamide moiety may enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenoxyacetamide
  • N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-cyanoacetamide

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C19H17FN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)15-9-7-14(8-10-15)23-19(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

LVRXGBMYCVRSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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